

# Beyond the Formula: Analytical Characterization and Structural Validation of C<sub>11</sub>H<sub>10</sub>F<sub>3</sub>NO<sub>4</sub>

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## Compound of Interest

Compound Name: Ethyl (4-nitro-3-(trifluoromethyl)phenyl)acetate

Cat. No.: B12498747

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Document Type: Technical Guidance / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads Subject: Physicochemical Profiling and Structural Elucidation of Fluorinated Small Molecules (Target: C<sub>11</sub>H<sub>10</sub>F<sub>3</sub>NO<sub>4</sub>)[1]

## Core Directive: The Analytical Imperative

In modern drug discovery, the formula C<sub>11</sub>H<sub>10</sub>F<sub>3</sub>NO<sub>4</sub> represents more than a stoichiometric ratio; it is a scaffold likely containing a trifluoromethyl (

) group, a pharmacophore critical for metabolic stability and lipophilicity modulation.[1]

This guide moves beyond basic stoichiometry to provide a rigorous framework for validating this specific molecular entity. It addresses the "Identity" pillar of ICH Q2(R2) guidelines, ensuring that researchers can distinguish this specific formula from isobaric interferences using high-fidelity analytical techniques.

## Physicochemical Identity & Theoretical Profile[1]

Before experimental validation, the theoretical constants must be established using IUPAC Standard Atomic Weights (2021).[1] These values serve as the "True Value" for accuracy assessments in Mass Spectrometry.

**Table 1: Fundamental Chemical Constants[1]**

Parameter	Value	Calculation Basis
Molecular Formula	C	Stoichiometry
	H	
	F	
	NO	
Average Molar Mass	277.20 g/mol	Weighted average of natural isotopes
Monoisotopic Mass	277.0562 Da	C,
		H,
		F,
		N, O (Strictly for HRMS)
Degrees of Unsaturation	6	DBE =
Elemental Composition	C (47.66%), H (3.64%), F (20.56%), N (5.05%), O (23.09%)	Gravimetric Analysis targets

## Structural Inference (Cheminformatics)

With 6 Degrees of Unsaturation (DBE), the molecule likely contains:

- Aromatic Core: A benzene ring accounts for 4 DBE.[1]

- Carbonyl Systems: The remaining 2 DBE and 4 Oxygens suggest combinations of:
  - A carboxylic acid ( ) and an amide ( ).
  - A nitro group ( ) and an ester.
  - Note: The presence of strongly implies a trifluoromethyl group, which does not contribute to unsaturation but significantly alters NMR behavior.[1][2]

## Experimental Validation Protocols

### Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm Elemental Composition with <5 ppm error.

The Challenge: Fluorine is monoisotopic (

F, 100% abundance).[1][3] Unlike Chlorine or Bromine, it does not provide a distinct isotopic pattern (M+2).[1] Therefore, mass accuracy is the primary validation tool.[1]

Workflow:

- Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred if the molecule contains acidic protons (e.g., Carboxylic acid, Amide).[1] Use Positive Mode (ESI+) if basic amines are present.
- Lock Mass: Use Leucine Enkephalin or Sodium Formate clusters for real-time calibration.
- Acceptance Criteria:
  - Measured Mass:  
Da.[1]

- Isotope Ratio: The

C isotope peak (M+1) should be approximately 12.1% of the base peak intensity ( ).

## Protocol B: Nuclear Magnetic Resonance (NMR) Triangulation

Objective: Map the connectivity of the C11 skeleton and verify the F3 moiety.

1.

F NMR (The "Smoking Gun"): Because

F has spin 1/2 and 100% natural abundance, it is the most robust method for confirming the group.

- Setup: Proton-decoupled

F{

H} experiment.

- Expectation: A sharp singlet between -55 ppm and -65 ppm usually indicates a trifluoromethyl group attached to an aromatic ring.[4] A shift near -75 ppm suggests an aliphatic

.

- Integration: Calibrate against an internal standard (e.g., -trifluorotoluene) to confirm the integral corresponds to exactly 3 Fluorine atoms.[1]

2.

C NMR (The Skeleton):

- Coupling: The

carbon will appear as a quartet (

) around 120-125 ppm.

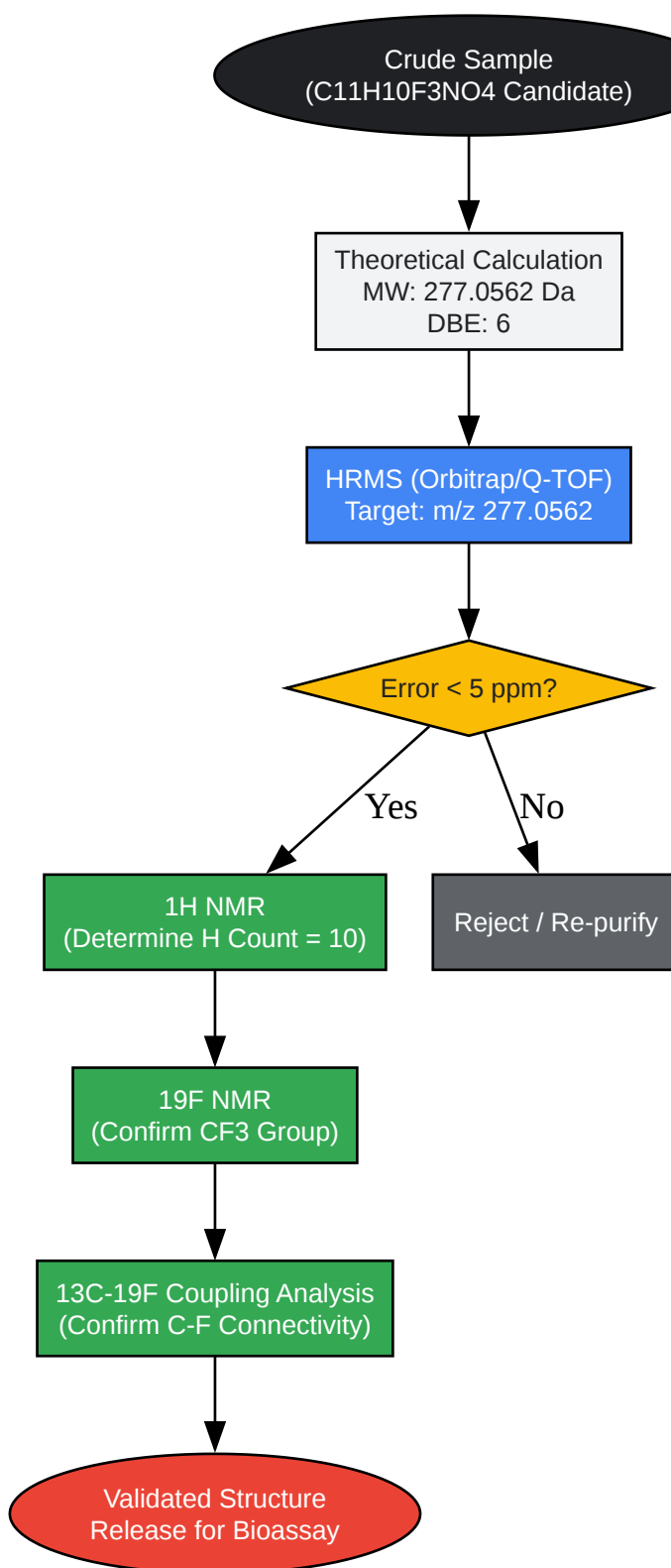
- Neighboring Carbons: The aromatic carbon attached to the

will appear as a quartet (

).

## Visualizing the Validation Workflow

The following diagram outlines the logical decision tree for confirming the C11H10F3NO4 structure, moving from synthesis to release.



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Figure 1: Analytical decision matrix for the structural confirmation of fluorinated organic entities.

## Summary of Key Data

Property	Value	Relevance
Exact Mass	277.0562	Primary value for Mass Spectrometry confirmation.
Molar Mass	277.20	Used for weighing samples and molarity calculations.
% Fluorine	20.56%	High F-content suggests high metabolic stability.
DBE	6	Indicates high structural rigidity (likely aromatic).

## References

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